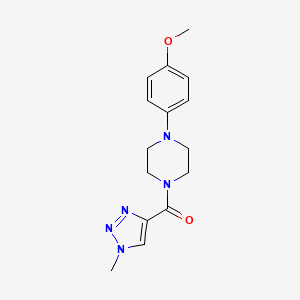
(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been extensively studied for their potential as central nervous system agents, anticancer, and antituberculosis drugs . The methoxyphenyl group suggests potential interaction with receptor sites, and the triazolyl methanone moiety could confer unique biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions including bromination, cyclization, N-alkylation, and reduction . For instance, the synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, a key intermediate, was prepared using diethanolamine as a starting material followed by acylation with acyl chloride to yield novel piperazine derivatives . Similarly, the synthesis of related compounds with a benzotriazole moiety involved the use of terminal benzotriazole fragments to enhance 5-HT1A and 5-HT2 receptor affinity . These methods highlight the synthetic versatility of piperazine derivatives and their potential for structural modification to target different biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, ^1HNMR, MS, and sometimes X-ray crystallography . For example, novel oxadiazolyl piperazine derivatives had their structures confirmed by single-crystal X-ray diffraction studies, which showed that the piperazine ring adopts a chair conformation . The presence of substituents like the methoxyphenyl group and the triazolyl methanone could influence the overall molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acylation, to produce a wide array of compounds with different substituents . The reactivity of these compounds can be further understood through computational methods such as density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks . These analyses are crucial for designing compounds with specific biological targets in mind.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of a benzotriazole moiety was found to contribute to the receptor affinity of the compound, suggesting that subtle changes in the chemical structure can have significant biological implications .
科学的研究の応用
Antimicrobial Activities
This compound has been synthesized and evaluated for its antimicrobial properties. A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including structures related to the mentioned compound, found that these derivatives possess good to moderate activities against various microorganisms. Such findings highlight the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Biological Activity Against Human Pathogens
Nagaraj et al. (2018) synthesized a new series of novel triazole analogues of piperazine and evaluated their antibacterial activity against four human pathogenic bacteria. The study found significant inhibition of bacterial growth by compounds with certain substitutions on the piperazine ring, demonstrating the potential of these molecules for further pharmaceutical development (Nagaraj et al., 2018).
Inhibition of Tubulin Polymerization
A significant application in cancer research is the inhibition of tubulin polymerization. Prinz et al. (2017) reported on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. This study showcased several analogues with excellent antiproliferative properties, indicating their potential as cancer therapeutics (Prinz et al., 2017).
Synthesis and Antituberculosis Studies
Another area of application is in antituberculosis studies. For instance, Mallikarjuna et al. (2014) focused on the synthesis, anticancer, and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. Their research identified compounds with significant antituberculosis and anticancer activities, highlighting the dual therapeutic potential of these derivatives (Mallikarjuna et al., 2014).
Histamine H3 Receptor Antagonists
The compound and its analogues have also been explored as histamine H3 receptor antagonists, which could have implications for treating disorders like narcolepsy or Alzheimer's disease. Letavic et al. (2015) detailed the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists. Their optimization efforts identified development candidates for clinical trials, demonstrating the potential therapeutic value of these compounds (Letavic et al., 2015).
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-9-7-19(8-10-20)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXRXXNTEZZWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

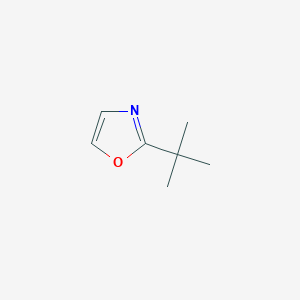
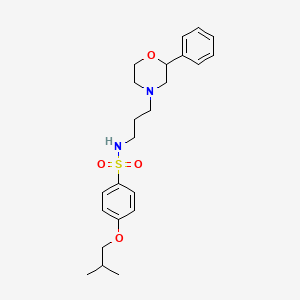
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
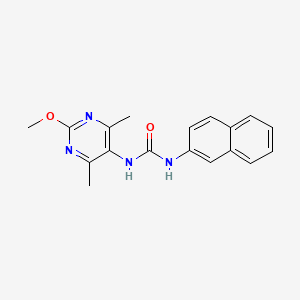
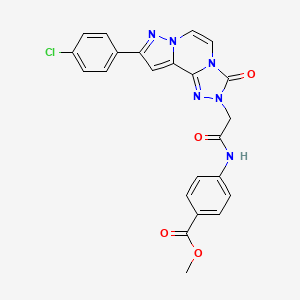
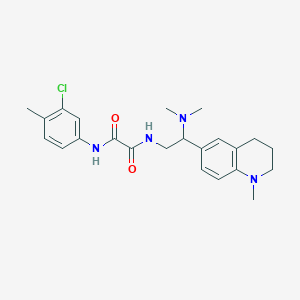

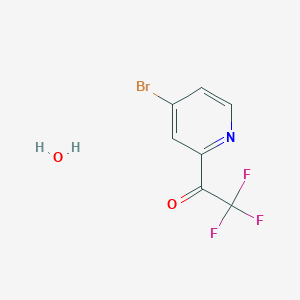
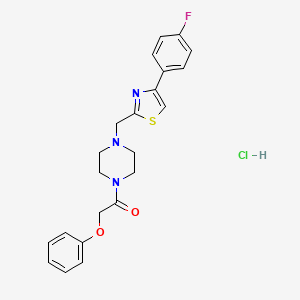
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)